[1-[[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate
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Overview
Description
[1-[[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate is a complex phospholipid compound with the molecular formula C48H78FN2O13P and a molecular weight of 941.11 g/mol . This compound is characterized by the presence of a fluorouridine moiety, which is a fluorinated nucleoside, attached to a phosphatidyl backbone that includes palmitoyl and arachidonoyl fatty acid chains .
Preparation Methods
The synthesis of [1-[[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate involves multiple steps, starting with the preparation of the phosphatidyl backbone. The palmitoyl and arachidonoyl fatty acids are esterified to the glycerol backbone, followed by the attachment of the fluorouridine moiety. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate esterification and nucleophilic substitution reactions . Industrial production methods may involve large-scale esterification and purification processes to ensure the purity and yield of the final product .
Chemical Reactions Analysis
[1-[[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized phospholipid derivatives.
Reduction: Reduction reactions can modify the fatty acid chains, potentially altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can occur at the fluorouridine moiety, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines
Properties
CAS No. |
148763-97-7 |
---|---|
Molecular Formula |
C48H78FN2O13P |
Molecular Weight |
941.1 g/mol |
IUPAC Name |
[1-[[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C48H78FN2O13P/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-34-43(53)63-39(36-60-42(52)33-31-29-27-25-23-21-16-14-12-10-8-6-4-2)37-61-65(58,59)62-38-41-44(54)45(55)47(64-41)51-35-40(49)46(56)50-48(51)57/h11,13,17-18,20,22,26,28,35,39,41,44-45,47,54-55H,3-10,12,14-16,19,21,23-25,27,29-34,36-38H2,1-2H3,(H,58,59)(H,50,56,57)/b13-11+,18-17+,22-20+,28-26+ |
InChI Key |
INKABUQUWVYDLO-KUKVZOPTSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)O)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)O)OC(=O)CCC/C=C/C/C=C/C/C=C/C/C=C/CCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)O)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
Synonyms |
1,2-PAPF 1-palmitoyl-2-arachidonoylphosphatidylfluorouridine |
Origin of Product |
United States |
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